REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]([C:7]([NH:9][C:10]2[C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=[CH:12][CH:11]=2)=O)[C:4]([NH2:19])=[CH:3][CH:2]=1.[C:20]1([N:26]=[C:27]=[O:28])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.CC(OC(C)=O)=O>CC(CC)=O>[C:20]1([NH:26][C:27]([NH:19][C:4]2[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=2[C:7]2[O:18][C:16](=[O:17])[C:15]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[N:9]=2)=[O:28])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
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Name
|
|
Quantity
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12.8 g
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Type
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reactant
|
Smiles
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C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)N
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CC(=O)CC
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Name
|
|
Quantity
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5.95 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)N=C=O
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Name
|
|
Quantity
|
40 mL
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Type
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reactant
|
Smiles
|
CC(=O)OC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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heated for about 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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After this the suspension was cooled down to about
|
Type
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CUSTOM
|
Details
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40° C
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Type
|
TEMPERATURE
|
Details
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heated additionally for 3 hours
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Duration
|
3 h
|
Type
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TEMPERATURE
|
Details
|
After cooling down to 10° C. the precipitate
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Type
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WASH
|
Details
|
washed with acetone
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Type
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CUSTOM
|
Details
|
dried at 50° C. under normal pressure
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Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NC(=O)NC1=C(C=CC=C1)C=1OC(C2=C(N1)C=CC=C2)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |